

Application Notes and Protocols for Octanoic Anhydride

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Compound of Interest

Compound Name: Octanoic anhydride

Cat. No.: B1584505

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Octanoic anhydride (CAS No. 623-66-5), also known as caprylic anhydride, is a reactive chemical intermediate widely used in organic synthesis.^[1] It is derived from octanoic acid, an eight-carbon saturated fatty acid.^[1] Structurally, it consists of two octanoic acid molecules linked by an anhydride bond.^[1] Its primary utility lies in its function as a powerful acylating agent, facilitating the introduction of the octanoyl group into various molecules, particularly in the synthesis of esters and amides.^[2] This reactivity makes it a valuable reagent in the pharmaceutical industry and materials science for producing derivatives with specific functionalities.^[2]

These notes provide essential information on the handling, safety, and application of **octanoic anhydride** in a laboratory setting.

Physicochemical Data and Hazard Information

Octanoic anhydride is a colorless to pale yellow liquid with a distinct fatty odor.^[1] It is sensitive to moisture and will hydrolyze to form octanoic acid.^{[3][4]} Proper storage and handling under anhydrous conditions are therefore critical.

Table 1: Physical and Chemical Properties of **Octanoic Anhydride**

Property	Value	Source(s)
CAS Number	623-66-5	[1][5]
Molecular Formula	C ₁₆ H ₃₀ O ₃	[1][5]
Molecular Weight	270.41 g/mol	[5][6]
Appearance	Colorless to light yellow clear liquid	[1][3]
Density	0.91 g/mL	[3][6]
Melting Point	-1 °C	[3][6]
Boiling Point	~237 °C	
Refractive Index	1.434 - 1.44	[3][6]

| Solubility | Soluble in organic solvents; limited solubility in water. |[1] |

Table 2: GHS Hazard Identification and Classification

Hazard Class	Category	Hazard Statement	Pictogram	Source(s)
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage.	Danger	[5]
Serious Eye Damage/Irritation	1	H318: Causes serious eye damage.	Danger	[5]

| Aquatic Hazard (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects. | None | |

Safety and Handling Protocols

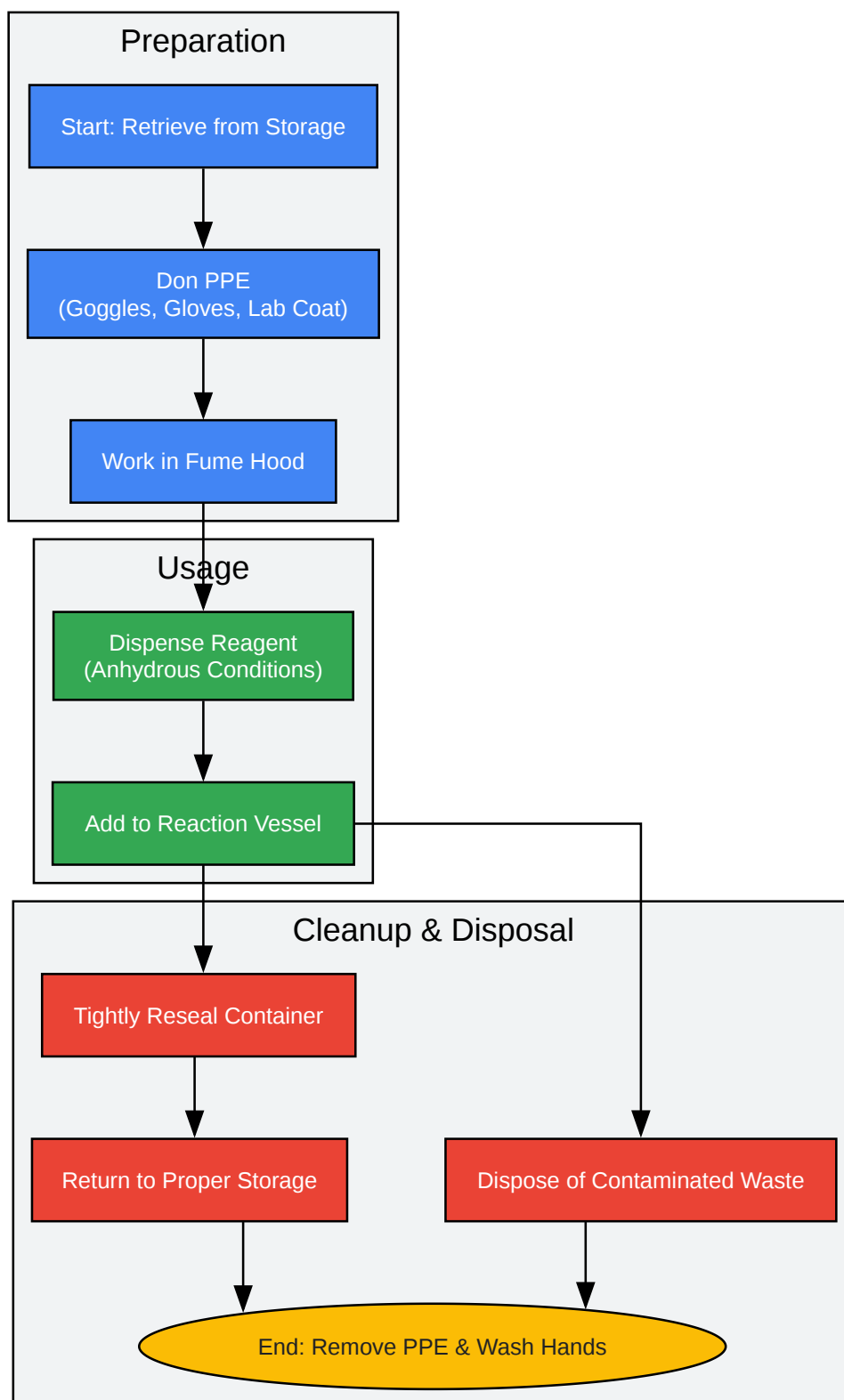
Octanoic anhydride is corrosive and can cause severe skin burns and eye damage.[5][7] It is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a

well-ventilated area.

Protocol 1: Safe Handling and Storage

- Engineering Controls: Always handle **octanoic anhydride** inside a certified chemical fume hood to avoid inhalation of vapors.[8][9]
- Personal Protective Equipment (PPE):
 - Gloves: Wear chemical-resistant gloves (nitrile or butyl rubber are suitable).[9]
 - Eye Protection: Use ANSI-approved, properly fitting chemical splash goggles. A face shield is recommended when handling larger quantities.[8][9]
 - Lab Coat: A full-length laboratory coat must be worn and fully buttoned.[9]
 - Clothing: Wear full-length pants and closed-toe shoes.[9]
- Storage:
 - Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][7][8]
 - The reagent is moisture-sensitive.[3] Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[7] For long-term storage, placement in a desiccator is advisable.[4]
- Dispensing: Use glass or polytetrafluoroethylene (PTFE) equipment for transferring the liquid. Do not use metal spatulas.[9]
- Spill Management:
 - In case of a spill, evacuate the area. Do not touch the spilled material without appropriate PPE.[7]
 - Absorb the spill with an inert, non-combustible material like vermiculite or dry sand.[7]

- Collect the absorbed material into a suitable, labeled container for chemical waste disposal.[\[7\]](#)
- Waste Disposal: Dispose of **octanoic anhydride** waste and contaminated materials through an approved waste disposal plant, following all local and national regulations.[\[7\]](#)



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Caption: Workflow for the safe handling of **octanoic anhydride**.

Experimental Protocols

Octanoic anhydride is an excellent acylating agent for alcohols, phenols, and amines to form the corresponding esters and amides.[\[10\]](#)

Protocol 2: General Acylation of a Primary Alcohol

This protocol describes a general procedure for the esterification of a primary alcohol using **octanoic anhydride**. The reaction proceeds via nucleophilic acyl substitution.

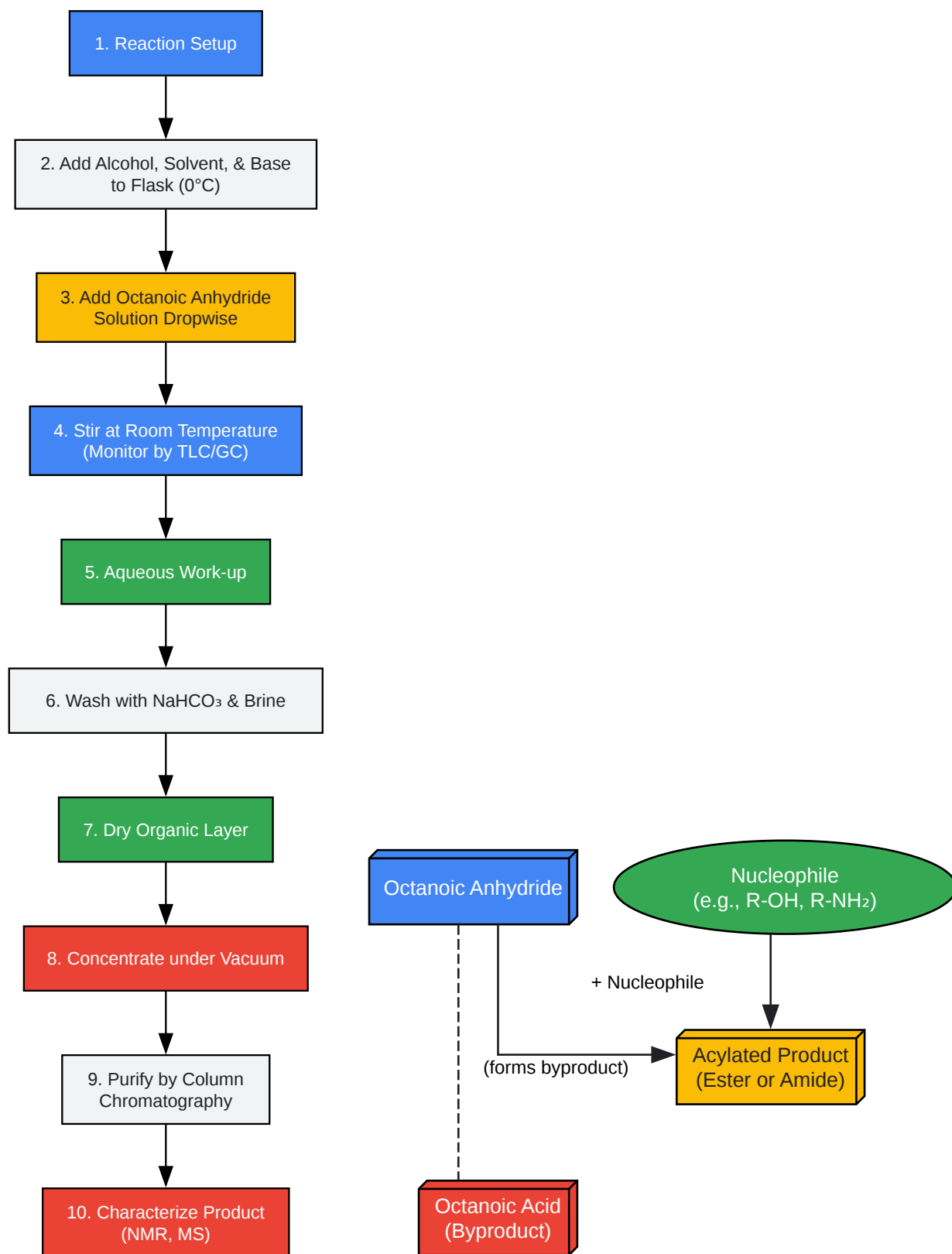
Materials:

- **Octanoic anhydride** ($\geq 95\%$ purity)
- Primary alcohol (e.g., benzyl alcohol)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Base (e.g., Pyridine or Triethylamine (TEA))
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

- Reaction Setup:
 - Under an inert atmosphere (N_2 or Ar), add the primary alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration) to a dry round-bottom flask equipped with a magnetic stir bar.
 - Add a suitable base such as pyridine or TEA (1.2 eq) to the solution. Cool the flask to $0\text{ }^\circ\text{C}$ in an ice bath.

- Addition of Anhydride:
 - Dissolve **octanoic anhydride** (1.1 eq) in a small amount of anhydrous DCM.
 - Add the anhydride solution dropwise to the stirred alcohol solution over 15-20 minutes using a dropping funnel.
- Reaction:
 - After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
 - Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up:
 - Once the reaction is complete, quench by slowly adding deionized water.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (if using TEA), saturated NaHCO₃ solution, and brine.
 - Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
 - Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
- Characterization: Confirm the structure and purity of the final ester product using ¹H NMR, ¹³C NMR, and mass spectrometry.



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